![molecular formula C11H15F3N2O B1525159 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1184010-61-4](/img/structure/B1525159.png)
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
Descripción general
Descripción
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (C10H13F3N2O), also known as 2-Aminoethyl-2-trifluoromethyl-aniline, is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. This compound is a colorless liquid with a boiling point of 206 °C, and a melting point of −46 °C. It is slightly soluble in water, alcohol, and ether.
Aplicaciones Científicas De Investigación
Structural Modifications and Sympathomimetic Activity
Structural modification of similar compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding a methyl or ethyl group at the carbon alpha to the nitrogen or by adding various alkyl groups in the nitrogen center, changes sympathomimetic activity. This study indicates that β-receptor populations can be divided into β-1 and β-2 types, suggesting potential for tailored receptor targeting (Lands, Ludueña, & Buzzo, 1967).
Ethanol's Potentiation of GABA-mediated Neurotransmission
Ethanol (ethyl alcohol) potentiates the inhibition of cortical neurons by gamma-aminobutyric acid, suggesting specific interactions that could inform the development of neurological treatments or research into alcohol's effects on the brain (Nestoros, 1980).
The "Watering Protocol" in Chemical Synthesis
A novel approach to condensation reactions involving anilines demonstrates how to favor the production of certain precursors, which could be relevant for synthesizing compounds with structural similarities to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (Marull, Lefebvre, & Schlosser, 2004).
Hydrophobic Site Involvement in Aniline Derivatives' Actions
The study of ethanol's effect on the p-hydroxylation of aniline provides evidence for a hydrophobic binding site, which could be crucial for understanding the interactions and mechanisms of similar compounds (Cohen & Mannering, 1973).
Redox Behavior of Aniline Derivatives
An exploration into the redox behavior of aniline derivatives, including those with structures akin to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, sheds light on their biological relevance and potential applications in electrochemical technologies (Subhan et al., 2015).
Propiedades
IUPAC Name |
2-[4-amino-N-ethyl-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-2-16(5-6-17)10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7,17H,2,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAPYLZPJIROQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




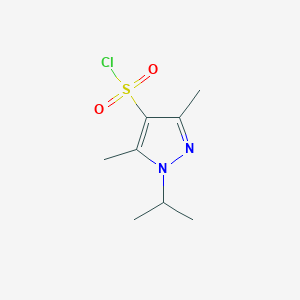
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)

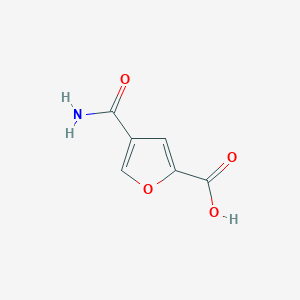
![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)
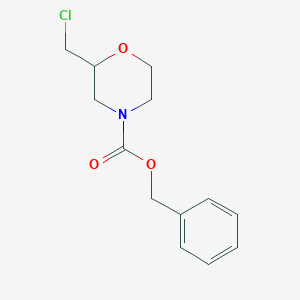
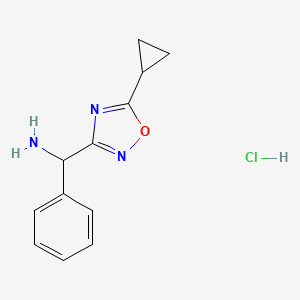

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)
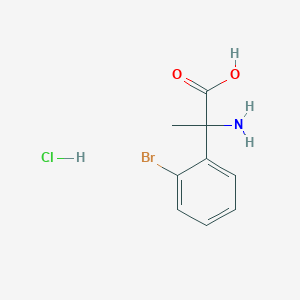

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)
